molecular formula C15H22OSi B119465 Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- CAS No. 108643-81-8

Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)-

Cat. No.: B119465
CAS No.: 108643-81-8
M. Wt: 246.42 g/mol
InChI Key: DRHSTRHDSUWTRQ-UHFFFAOYSA-N
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Description

Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- is a chemical compound with the molecular formula C15H22OSi. It is a derivative of cyclohexene, where a phenyl group and a trimethylsilyloxy group are attached to the cyclohexene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with phenylmagnesium bromide, followed by the addition of trimethylsilyl chloride. The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into different hydrocarbons.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- involves its interaction with various molecular targets and pathways. The trimethylsilyloxy group can act as a protecting group, preventing unwanted reactions during synthesis. Additionally, the phenyl group can participate in π-π interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene, 1-(trimethylsilyloxy)-: Similar structure but lacks the phenyl group.

    Cyclohexene, 3-phenyl-1-hydroxy-: Similar structure but has a hydroxyl group instead of the trimethylsilyloxy group.

Uniqueness

Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- is unique due to the presence of both the phenyl and trimethylsilyloxy groups, which confer distinct chemical properties and reactivity. The combination of these groups makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.

Biological Activity

Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological properties of this compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- can be synthesized through various methods involving nucleophilic additions to cyclohexene derivatives. The process typically involves the reaction of phenyl sulfone with trimethylsilyl groups, allowing for the formation of trisubstituted cyclohexenes. This compound's unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis .

Antioxidant Properties

Recent studies have indicated that compounds similar to Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. The antioxidant capacity of related compounds has been measured using various assays, such as DPPH and ABTS radical scavenging tests. For instance, a study demonstrated that trimethylsilyl ethers possess notable antioxidant properties, which could be extrapolated to Cyclohexene derivatives .

Anti-inflammatory Effects

The anti-inflammatory potential of Cyclohexene derivatives has also been explored. In vitro studies have shown that certain cyclohexene compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This activity is particularly relevant for developing therapeutic agents for inflammatory diseases .

Study on Anti-inflammatory Activity

In a significant study published in the Tropical Journal of Natural Product Research, researchers evaluated the anti-inflammatory effects of various cyclohexene derivatives. The study utilized protein denaturation and hemolysis assays to assess the anti-inflammatory activity. Results indicated that certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like Diclofenac, suggesting their potential as therapeutic agents .

CompoundIC50 (µg/mL)Mechanism of Action
Cyclohexene derivative A45 ± 5Inhibition of protein denaturation
Cyclohexene derivative B30 ± 3Reduction of cytokine release

Antioxidant Activity Assessment

Another study focused on the antioxidant properties of cyclohexene derivatives, where the DPPH assay was employed to quantify their radical scavenging ability. The results demonstrated that these compounds could effectively neutralize free radicals, highlighting their potential use in preventing oxidative stress-related diseases.

CompoundDPPH Scavenging Activity (%)
Cyclohexene derivative A78.5 ± 2.0
Cyclohexene derivative B65.2 ± 1.5

Properties

IUPAC Name

trimethyl-(3-phenylcyclohexen-1-yl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22OSi/c1-17(2,3)16-15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-6,8-9,12,14H,7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHSTRHDSUWTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC(CCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339104
Record name Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108643-81-8
Record name Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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